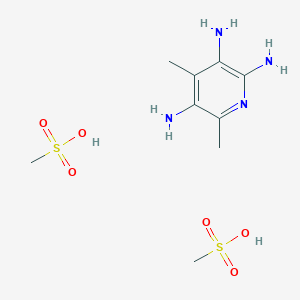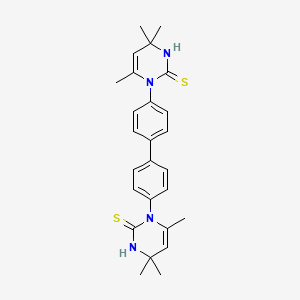
2-Pyrimidinethiol, p,p'-biphenylylenebis(dihydro-4,4,6-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrimidinethiol, p,p’-biphenylylenebis(dihydro-4,4,6-trimethyl-) is a complex organic compound with a unique structure that includes a pyrimidine ring and a biphenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinethiol, p,p’-biphenylylenebis(dihydro-4,4,6-trimethyl-) typically involves the combination of 4,6-diamino-2-pyrimidinethiol with biphenyl derivatives under controlled conditions. One common method is the hydrothermal synthesis, where the reactants are combined in a high-pressure reactor and heated to specific temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrothermal synthesis, utilizing advanced reactors and precise control of reaction parameters to ensure high yield and purity. The process may also include purification steps such as crystallization and filtration to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrimidinethiol, p,p’-biphenylylenebis(dihydro-4,4,6-trimethyl-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can undergo nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Pyrimidinethiol, p,p’-biphenylylenebis(dihydro-4,4,6-trimethyl-) has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Pyrimidinethiol, p,p’-biphenylylenebis(dihydro-4,4,6-trimethyl-) involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The thiol group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-4,4,6-trimethyl-2-pyrimidinethiol: A similar compound with a slightly different structure, used in similar applications.
4,6-Diamino-2-pyrimidinethiol: Another related compound with distinct biological activities.
Uniqueness
2-Pyrimidinethiol, p,p’-biphenylylenebis(dihydro-4,4,6-trimethyl-) is unique due to its biphenyl group, which enhances its stability and reactivity compared to other pyrimidinethiol derivatives. This structural feature makes it particularly valuable in coordination chemistry and material science .
Propriétés
Numéro CAS |
63732-02-5 |
|---|---|
Formule moléculaire |
C26H30N4S2 |
Poids moléculaire |
462.7 g/mol |
Nom IUPAC |
4,6,6-trimethyl-3-[4-[4-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)phenyl]phenyl]-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C26H30N4S2/c1-17-15-25(3,4)27-23(31)29(17)21-11-7-19(8-12-21)20-9-13-22(14-10-20)30-18(2)16-26(5,6)28-24(30)32/h7-16H,1-6H3,(H,27,31)(H,28,32) |
Clé InChI |
HYVMLBNBBQAAGG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(NC(=S)N1C2=CC=C(C=C2)C3=CC=C(C=C3)N4C(=CC(NC4=S)(C)C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


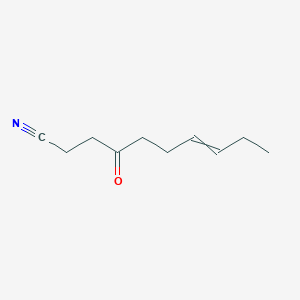
![2-[(Propan-2-yl)oxy]pyrazine](/img/structure/B14491454.png)
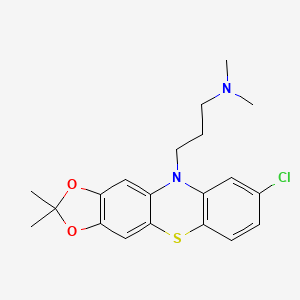
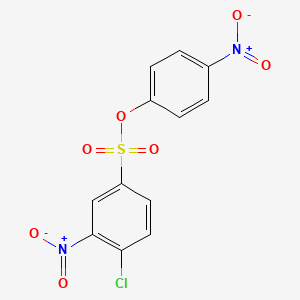
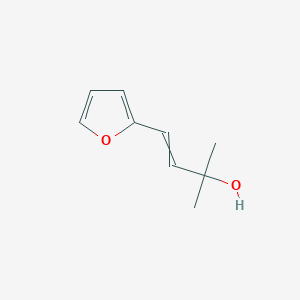
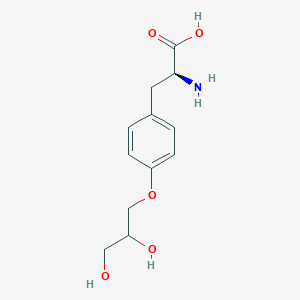

![2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane](/img/structure/B14491501.png)

![4-Methyl-2-(methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazol-5(4H)-one](/img/structure/B14491510.png)
![3-Hydroxy-4-nitrobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14491511.png)
